molecular formula C12H19ClIN B048988 Iofetamine hydrochloride CAS No. 116316-03-1

Iofetamine hydrochloride

カタログ番号: B048988
CAS番号: 116316-03-1
分子量: 339.64 g/mol
InChIキー: AFLDFEASYWNJGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: ソラソジンは、酸化、還元、置換などのさまざまな化学反応を受けます. たとえば、ステロイド系薬物の合成における重要な中間体であるソラソジン-3-オンを形成するために酸化することができます .

一般的な試薬と条件:

主要な製品: これらの反応から生成される主要な生成物には、ソラソジン-3-オン、ソラソジン-3-オール、およびさまざまなハロゲン化誘導体が含まれます .

4. 科学研究への応用

ソラソジンは、幅広い科学研究への応用があります:

類似化合物との比較

ソラソジンは、その多様な薬理作用とステロイド系薬物の前駆体としての使用により、ステロイドアルカロイドの中でユニークです. 類似の化合物には以下が含まれます:

生物活性

Iofetamine hydrochloride (IMP) is a radiopharmaceutical compound primarily used in neuroimaging, particularly for assessing cerebral blood flow and diagnosing conditions such as Alzheimer's disease and brain tumors. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical applications.

Pharmacokinetics and Metabolism

This compound is an amphetamine analog labeled with iodine-123, which allows for its use in single-photon emission computed tomography (SPECT) imaging. Its biological activity is characterized by rapid uptake in the lungs, followed by redistribution to the liver and brain. The key pharmacokinetic properties include:

  • Peak Brain Uptake : Iofetamine reaches peak brain uptake approximately 30 minutes post-injection, maintaining relatively constant levels for up to 60 minutes .
  • Metabolic Pathway :
    • Dealkylation : The primary metabolic pathway involves dealkylation to p-iodoamphetamine (PIA), occurring predominantly in the brain, lungs, and liver .
    • Deamination : This is considered the rate-limiting step in metabolism, leading to the formation of p-iodophenylacetone, which is subsequently degraded to p-iodobenzoic acid .
    • Excretion : The final metabolic product, p-iodohippuric acid, is excreted via the kidneys .

Table 1: Summary of Metabolic Pathways

Metabolic StepProductLocationTimeframe
Dealkylationp-Iodoamphetamine (PIA)Brain, Lungs, Liver~8-12 hours post-injection
Deaminationp-IodophenylacetoneBrainRate-limiting step
Oxidative degradationp-Iodobenzoic acidLiverFollowing deamination
Conjugationp-Iodohippuric acidKidneysFinal product for excretion

Clinical Applications

This compound has been extensively studied for its diagnostic utility in various neurological conditions:

  • Alzheimer's Disease : Studies have shown that iofetamine SPECT imaging can differentiate between Alzheimer’s disease and other types of dementia with a sensitivity of 88% and specificity of 87% . The parietal lobes often show the most significant impairment.
  • Brain Tumors : Increased uptake of iofetamine has been observed in certain brain tumors such as melanoma. In a study involving patients with metastatic melanoma, four out of five showed increased uptake in tumor regions, suggesting specific binding properties that could aid in differential diagnosis .

Case Study: Iofetamine in Alzheimer's Diagnosis

A study involving 58 patients with Alzheimer's disease utilized iofetamine SPECT imaging to assess regional cerebral perfusion. The findings indicated that specific regions correlated strongly with cognitive impairment scores. This highlights iofetamine's potential as a valuable tool in early diagnosis and management of Alzheimer's disease.

Research Findings

Recent research has focused on enhancing the understanding of iofetamine's biological activity through various methodologies:

  • Imaging Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze metabolites from tissue samples post-administration. This allows for a detailed understanding of the compound's distribution and metabolism within the body .
  • Comparative Studies : Iofetamine has been compared with other imaging modalities such as positron emission tomography (PET) and computed tomography (CT). It offers advantages in terms of availability and the ability to visualize cerebral perfusion sooner after symptom onset in stroke patients .

特性

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDFEASYWNJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045774
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82691-32-5
Record name Iofetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOFETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iofetamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Iofetamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Iofetamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Iofetamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Iofetamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Iofetamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。